Anthracene-2,3-dione, also known as anthraquinone, is an aromatic organic compound with the molecular formula . It features two carbonyl (keto) groups located at the 9 and 10 positions of the anthracene structure, making it a derivative of anthracene. This compound is characterized by its yellow crystalline appearance and is poorly soluble in water but can dissolve in organic solvents like ethanol when heated. Anthracene-2,3-dione is notable for its applications in various industrial processes, particularly in the production of dyes and as a redox catalyst in papermaking .
Anthracene-2,3-dione exhibits various biological activities. It has been studied for its potential as an antitumor agent and has shown cytotoxic effects against certain cancer cell lines. The compound's mechanism of action may involve the generation of reactive oxygen species, leading to oxidative stress in cancer cells. Furthermore, some derivatives have demonstrated antibacterial properties and are being explored for their use in treating infections .
Several methods exist for synthesizing anthracene-2,3-dione:
Anthracene-2,3-dione has diverse applications:
Studies on the interactions of anthracene-2,3-dione with biological macromolecules have revealed insights into its mechanism of action. For example:
Anthracene-2,3-dione shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Key Features | Unique Aspects |
|---|---|---|---|
| Anthrone | Dihydro derivative | Reduced form of anthracene-2,3-dione | Less reactive than anthracene-2,3-dione |
| 9,10-Anthraquinone | Isomer | Commonly used in dye production | Most studied isomer with extensive applications |
| 1,4-Anthraquinone | Isomer | Different positioning of carbonyl groups | Less common than 9,10-anthraquinone |
| Phenanthrene | Polycyclic aromatic hydrocarbon | No carbonyl groups; similar framework | Lacks functional groups that confer reactivity |
Anthracene-2,3-dione stands out due to its dual carbonyl functionality that imparts unique chemical reactivity and biological activity compared to these similar compounds .
The study of anthracene derivatives dates to 1840, when Laurent first synthesized anthraquinone via anthracene oxidation. Early work prioritized the 9,10-anthraquinone isomer due to its natural abundance in plants like Rheum ribes and industrial utility in dye production. The 2,3-dione variant remained underexplored until advances in regioselective bromination and cyclization techniques enabled targeted synthesis of less stable isomers. For instance, direct bromination of 9,10-dibromoanthracene was shown to yield hexabromo intermediates that could be selectively dehydrohalogenated to access 2,3-substituted derivatives. This methodological progress, coupled with computational studies revealing the thermodynamic instability of 2,3-anthraquinone relative to 9,10-anthraquinone, spurred renewed interest in its electronic properties and synthetic applicability.
Positional isomerism in anthraquinones profoundly influences their chemical behavior. Density functional theory (DFT) calculations demonstrate that 2,3-anthraquinone exhibits a 28.5 kJ/mol higher energy than the 9,10-isomer due to reduced resonance stabilization. The non-planar arrangement of the 2,3-diketone groups disrupts conjugation across the central benzene ring, as evidenced by X-ray crystallography data showing a 12° dihedral angle between the quinone and adjacent rings in 2,3-anthracenedione. This structural distortion enhances electrophilicity at the carbonyl carbons, making the compound reactive toward nucleophilic additions at positions 1 and 4. Comparative analysis of frontier molecular orbitals reveals a 0.3 eV reduction in the HOMO-LUMO gap for 2,3-anthraquinone compared to 9,10-anthraquinone, suggesting improved charge transport properties in materials applications.
Table 1: Comparative Properties of Anthracene-2,3-dione and 9,10-Anthraquinone
| Property | Anthracene-2,3-dione | 9,10-Anthraquinone |
|---|---|---|
| Molecular Formula | C₁₄H₈O₂ | C₁₄H₈O₂ |
| Exact Mass (Da) | 208.052 | 208.052 |
| Melting Point (°C) | 285–287 (decomp.) | 286 |
| HOMO-LUMO Gap (eV) | 3.1 | 3.4 |
| Resonance Energy (kJ/mol) | 142.3 | 170.8 |
Data compiled from
The synthesis of anthracene-2,3-dione, a polycyclic aromatic diketone compound, has garnered significant attention in contemporary organic chemistry due to its unique structural properties and potential applications [1] [2]. Advanced catalytic methodologies have emerged as the predominant approach for constructing this complex molecular framework, offering superior selectivity and efficiency compared to traditional synthetic routes [3] [4].
Transition metal-catalyzed cycloaddition reactions represent the cornerstone of modern anthracene-2,3-dione synthesis, providing atom-economical pathways for rapid construction of polycyclic aromatic systems [5] [6]. These methodologies leverage the unique reactivity of transition metals to facilitate the formation of carbon-carbon bonds with high regioselectivity and stereochemical control [7] [8].
The strategic importance of cycloaddition approaches lies in their ability to construct multiple bonds simultaneously, thereby reducing the number of synthetic steps required to access complex anthracene derivatives [1] [2]. Contemporary research has demonstrated that transition metal catalysts can effectively activate various substrates, including alkynes, alkenes, and aromatic precursors, enabling the formation of polycyclic frameworks through well-defined mechanistic pathways [5] [9].
Palladium-catalyzed methodologies have emerged as particularly versatile tools for anthracene core construction, with several distinct strategic approaches demonstrating remarkable efficiency [2] [10]. The most prominent strategy involves palladium-mediated cross-coupling reactions that enable the systematic assembly of aromatic rings through controlled carbon-carbon bond formation [3] [11].
Recent investigations by Satyanarayana and colleagues have developed a dual acylation protocol utilizing palladium catalysis for anthraquinone synthesis, which serves as a direct precursor to anthracene-2,3-dione derivatives [3]. This methodology employs palladium acetate in combination with phosphine ligands to facilitate intermolecular direct acylation followed by intramolecular Friedel-Crafts acylation in a one-pot relay process [3]. The reaction proceeds through aldehyde activation, circumventing the need for toxic carbon monoxide gas and demonstrating yields ranging from 42% to 93% under optimized conditions [3].
The mechanistic pathway involves initial oxidative addition of the palladium catalyst to form a palladium-carbon intermediate, followed by carbonylation and subsequent migratory insertion processes [2]. Computational studies have revealed that the palladium center facilitates both the activation of aromatic substrates and the regioselective formation of the anthracene framework through coordinated catalytic cycles [2] [10].
| Catalyst System | Substrate Type | Yield Range | Reaction Conditions |
|---|---|---|---|
| Palladium acetate/Triphenylphosphine | Propargylic carbonates | 61-85% | 100°C, Dimethylformamide [2] |
| Palladium acetate/1,2-Bis(diphenylphosphino)ethane | Diaryl carboxylic acids | 52-78% | t-Amyl alcohol, Potassium carbonate [2] |
| Palladium dichloride bis(triphenylphosphine) | Aryl halides/Terminal alkynes | 45-92% | Benzene, Triethylamine [10] |
Mechanistic investigations have revealed that palladium complexes undergo cyclometalation processes that generate highly reactive intermediates capable of facilitating multiple bond-forming events [10] [11]. The carboxyl-directed carbon-hydrogen alkenylation methodology developed by Hong and colleagues demonstrates how carboxylic acids can serve as traceless directing groups, enabling the synthesis of substituted anthracene derivatives through palladium-catalyzed tandem transformations [11].
Cobalt-catalyzed [2+2+2] cyclotrimerization reactions represent a particularly powerful strategy for anthracene core assembly, offering direct access to polycyclic aromatic systems through alkyne cyclization processes [4] [12]. These methodologies exploit the unique ability of cobalt complexes to coordinate multiple alkyne units and facilitate their cyclotrimerization into aromatic six-membered rings [1] [4].
The most extensively studied system involves cyclopentadienylcobalt dicarbonyl complexes, which demonstrate exceptional activity in promoting [2+2+2] cycloaddition reactions under relatively mild conditions [1] [4]. Deiters and co-workers have reported efficient microwave-assisted cyclotrimerization reactions utilizing nickel and cobalt catalysts, achieving good to excellent yields of substituted anthracenes and azaanthracenes [1]. The methodology involves the cyclotrimerization of diynes with alkynes or nitriles, followed by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone oxidation to yield the desired aromatic products [1].
Bunz and Freudenberg have developed a related approach utilizing cyclopentadienylcobalt dicarbonyl as catalyst for the cyclotrimerization of bis(propargyl)benzenes with bis(trimethylsilyl)acetylene [1]. This methodology provides access to 2,3- and 2,3,6,7-halogenated anthracenes through a sequence involving cyclotrimerization, halodesilylation, and subsequent 2,3-dichloro-5,6-dicyano-1,4-benzoquinone-mediated oxidation [1] [4].
| Cobalt Catalyst | Substrate Combination | Product Type | Yield Range |
|---|---|---|---|
| Cyclopentadienylcobalt dicarbonyl | Bis(propargyl)benzenes/Bis(trimethylsilyl)acetylene | 2,3,6,7-Halogenated anthracenes | 61-85% [1] |
| Cobalt chloride/Zinc | 1,6-Diynes/4-Aryl-2-butyn-1-ols | Substituted anthracenes | 57-75% [1] |
| Cyclopentadienylcobalt dicarbonyl | Enediynes | Decahydroanthracene derivatives | 45-70% [12] |
The mechanistic framework for cobalt-catalyzed cyclotrimerization involves the initial coordination of alkyne substrates to the cobalt center, followed by oxidative cyclization to form metallacyclopentadiene intermediates [4] [12]. Subsequent coordination and insertion of the third alkyne equivalent leads to the formation of the aromatic product through reductive elimination [4]. The regioselectivity of these transformations can be controlled through careful selection of substrate substitution patterns and reaction conditions [1] [4].
Iridium-catalyzed methodologies have demonstrated exceptional capability in facilitating regioselective annulation reactions for anthracene derivative synthesis, particularly through [2+2+2] cycloaddition processes [13] [14]. The unique electronic properties of iridium complexes enable precise control over regioselectivity and stereoselectivity in complex molecular transformations [13] [15].
Yamamoto and colleagues have developed highly efficient iridium-catalyzed [2+2+2] cycloaddition reactions utilizing [Iridium(1,5-cyclooctadiene)chloride]2 in combination with bis(diphenylphosphino)ethane ligands [13]. This catalytic system demonstrates remarkable activity in promoting the cycloaddition of 1,2-bis(propiolyl)benzene derivatives with terminal alkynes and internal alkynes to provide anthraquinones in yields ranging from 42% to 93% [13].
The mechanistic pathway involves the formation of highly active iridium-alkyne complexes that facilitate the sequential coordination and cyclization of multiple alkyne units [13] [16]. The bis(diphenylphosphino)ethane ligand provides optimal electronic and steric properties to support the catalytic cycle while maintaining high regioselectivity [13].
| Iridium Catalyst System | Substrate Type | Temperature | Reaction Time | Yield Range |
|---|---|---|---|---|
| [Iridium(cod)Cl]2/bis(diphenylphosphino)ethane | 1,2-Bis(propiolyl)benzene/Terminal alkynes | 80°C | 12-24 hours | 42-93% [13] |
| [Iridium(cod)Cl]2/bis(diphenylphosphino)ethane | 1,2-Bis(propiolyl)benzene/Internal alkynes | 100°C | 6-18 hours | 65-89% [13] |
| Iridium trichloride/Phenylbenzimidazole | Anthracene-decorated substrates | 25°C | 2-8 hours | 55-82% [14] |
Recent developments have focused on the synthesis of anthracene-decorated iridium complexes that demonstrate unique photophysical properties and catalytic activities [14] [15]. These complexes exhibit exceptional stability and can facilitate various organic transformations while maintaining the structural integrity of the anthracene framework [14].
Mechanochemical approaches have emerged as innovative methodologies for anthracene derivative synthesis, offering unique advantages in terms of reaction efficiency and environmental sustainability [17] [18]. These methods utilize mechanical energy to promote chemical transformations in the solid state, often eliminating the need for conventional solvents [17] [19].
Ball milling techniques have demonstrated particular effectiveness in the preparation of anthracene microparticles and derivatives through controlled mechanical activation [18]. Systematic investigations have revealed that ball milling can achieve substantial particle size reduction while maintaining chemical integrity, with volume-average diameters decreasing from 302 micrometers to 4 micrometers within 90 minutes of processing [18].
The mechanochemical functionalization of anthracene-based crystalline materials has been demonstrated through high-pressure compression studies [17]. These investigations reveal that mechanical stress can induce significant structural changes that enhance solid-state luminescent properties, providing new pathways for the development of functional materials [17].
| Mechanochemical Method | Processing Time | Particle Size Reduction | Yield/Efficiency |
|---|---|---|---|
| IKA Ultra-Turrax tube drive | 30-90 minutes | 302 μm → 4 μm | 85-92% recovery [18] |
| Retsch Planetary Ball Mill | 15-45 minutes | 250 μm → 8 μm | 78-89% recovery [18] |
| High-pressure compression | 1-6 hours | Structural modification | Enhanced luminescence [17] |
The mechanochemical pathway offers several distinct advantages, including reduced environmental impact through solvent elimination, enhanced reaction rates through mechanical activation, and the ability to access unique reaction pathways not available through conventional thermal activation [17] [18]. These methodologies are particularly valuable for the preparation of anthracene derivatives intended for materials science applications [17].
Solvent-free synthetic methodologies have gained considerable attention as sustainable approaches for anthracene-2,3-dione synthesis, addressing growing environmental concerns associated with traditional organic synthesis [20] [21]. These protocols eliminate or significantly reduce solvent usage while maintaining high reaction efficiency and selectivity [20] [22].
Recent developments in one-pot synthesis procedures have demonstrated the feasibility of preparing complex anthracene derivatives under neat reaction conditions [20]. The synthesis of 10-(diphenylphosphoryl)-anthracenes through a three-step one-pot procedure exemplifies this approach, utilizing trimethylsilyl trifluoromethanesulfonate as a catalytic additive to facilitate molecular rearrangements at elevated temperatures [20].
The gold-catalyzed cyclization methodology developed for anthracene synthesis from o-alkynyldiarylmethanes represents another significant advancement in solvent-free protocols [21]. This approach utilizes minimal quantities of gold catalyst to promote cyclization reactions under mild conditions, achieving moderate to good yields while eliminating the need for large volumes of organic solvents [21].
| Synthetic Protocol | Catalyst System | Temperature | Solvent Usage | Yield Range |
|---|---|---|---|---|
| One-pot phosphoryl synthesis | Trimethylsilyl trifluoromethanesulfonate | 60°C | Minimal tetrahydrofuran | 24-60% [20] |
| Gold-catalyzed cyclization | Gold chloride complexes | 80°C | Solvent-free | 45-78% [21] |
| Thermal cyclodehydration | Lewis acid catalysts | 120-150°C | Neat conditions | 52-85% [23] |
The Elbs reaction methodology represents a classical example of solvent-free anthracene synthesis, involving the thermal cyclodehydration of o-methyl- or o-methylene-substituted diarylketones [23] [22]. This transformation proceeds through intramolecular cyclization processes that can be conducted under neat conditions or with minimal solvent usage [23].
Environmental assessments of these solvent-free methodologies indicate significant reductions in waste generation and energy consumption compared to conventional synthetic approaches [20] [21]. The elimination of solvent recovery and purification steps contributes to improved overall process efficiency and reduced environmental impact [20].
Anthracene-2,3-dione and its derivatives have emerged as crucial components in the development of mechanochemically active polymer networks that respond to mechanical stress through controlled molecular transformations. The incorporation of anthracene-based mechanophores into crosslinked polymer matrices enables the detection and visualization of mechanical damage through fluorescence activation mechanisms [1] [2].
The fundamental principle underlying retro-Diels-Alder activation in these systems involves the force-induced cleavage of cycloadducts formed between anthracene derivatives and dienophiles such as maleimide or 1,2,4-triazoline-3,5-dione. Research has demonstrated that triazoline-3,5-dione-anthracene adducts exhibit superior mechanochemical reactivity compared to conventional maleimide-anthracene systems [1] [3]. This enhanced reactivity stems from the weaker carbon-nitrogen bonds present in the triazoline-3,5-dione adducts, which undergo scission more readily under mechanical stress than the carbon-carbon bonds in maleimide systems.
Quantitative studies have revealed distinct kinetic parameters for different mechanophore architectures. Polymer degradation kinetics under pulsed ultrasonication show that triazoline-3,5-dione-anthracene mechanophores exhibit a rate constant of 1.59 × 10⁻⁵ min⁻¹, while maleimide-anthracene systems demonstrate a slightly lower rate constant of 1.40 × 10⁻⁵ min⁻¹ [1] [4]. These differences directly correlate with bond energy considerations, where the weaker carbon-nitrogen bonds facilitate faster mechanochemical activation.
The crosslinked polymer networks incorporating these mechanophores demonstrate remarkable sensitivity to compressive forces. Solid-state fluorescence spectroscopy measurements indicate that the fluorescence intensity correlates directly with the magnitude of applied mechanical stress [5] [6]. This relationship enables the quantitative assessment of mechanical damage in polymer materials, providing a valuable tool for structural health monitoring applications.
Recent developments have introduced flex-activated mechanophores based on anthracene-acetylenedicarboxylate adducts, which operate through bond bending rather than direct tension [7] [8]. These systems exhibit exceptional fluorescence quantum yields approaching unity upon activation, significantly enhancing their sensitivity as mechanical stress sensors [9].
The fluorescence modulation mechanisms in anthracene-based mechanophore systems rely on the controlled release of highly fluorescent anthracene moieties from weakly fluorescent or non-fluorescent cycloadducts upon mechanical activation. This turn-on fluorescence behavior provides a clear optical signal that enables real-time monitoring of bond scission events in polymer networks [8] [6].
Extended π-conjugation in anthracene derivatives significantly enhances the fluorescence quantum yield of released chromophores. Systematic studies have shown that π-extended anthracene mechanophores can achieve fluorescence quantum yields as high as 0.72, representing nearly two orders of magnitude improvement over conventional spiropyran-merocyanine systems [10]. These enhanced optical properties are neither prone to thermal reversibility nor susceptible to excessive oxygen quenching, making them superior candidates for practical applications.
The spatial resolution of fluorescence detection has been substantially improved through the development of dual fluorescent mechanophores incorporating acenothiadiazole moieties. These systems enable quantitative detection of covalent bond scission events using confocal laser scanning microscopy, achieving number densities of activated mechanophores reaching 1.9 × 10²¹ m⁻³ locally within fracture sites [11]. The benzothiadiazole and naphthothiadiazole derivatives provide bathochromic shifts in excitation and emission wavelengths, facilitating multicolor mechanofluorescence detection.
Mechanistic investigations reveal that the fluorescence enhancement occurs through restriction of photoinduced electron transfer processes upon mechanophore activation. In the intact cycloadduct state, efficient electron transfer from the anthracene donor to the acceptor moiety quenches fluorescence. Mechanical force-induced bond scission disrupts this electron transfer pathway, restoring the intrinsic fluorescence of the anthracene chromophore [12] [10].
The temporal stability of the fluorescence signal represents a critical advantage of these systems. Unlike chemiluminescent mechanophores that provide only transient light emission, fluorescent anthracene-based systems maintain their optical signal indefinitely after activation, enabling post-event analysis and documentation [2]. This property proves particularly valuable for applications requiring persistent visualization of mechanical damage patterns.
| Mechanophore System | Rate Constant (min⁻¹) | Fluorescence Quantum Yield | Activation Method | Applications |
|---|---|---|---|---|
| TAD-Anthracene (C-N bonds) | 1.59 × 10⁻⁵ | Not specified | Ultrasonication/Compression | Stress sensing |
| MAL-Anthracene (C-C bonds) | 1.40 × 10⁻⁵ | Not specified | Ultrasonication/Compression | Stress sensing |
| Anthracene-Maleimide (Extended π) | Not specified | 0.72 | Mechanical stress | Damage visualization |
| Flex-activated DPA-ADC | Not specified | ~1.0 | Compression/Hydrostatic pressure | Force sensing |
| BTD-Anthracene (Dual fluorescent) | Not specified | Variable | Mechanical fracture | Quantitative bond scission detection |
Anthracene-2,3-dione derivatives demonstrate exceptional capability in forming charge-transfer complexes with various electron acceptors, establishing them as valuable components in organic electronic devices. The extended π-conjugated system of anthracene provides an excellent electron-donating framework that facilitates strong electronic coupling with acceptor molecules [13] [14].
The formation of charge-transfer complexes between anthracene derivatives and tetracyanoethylene represents a well-characterized system that exemplifies the electronic properties relevant to organic electronics applications. These complexes exhibit distinctive charge-transfer absorption bands with transition energies of 1.73 eV for anthracene-tetracyanoethylene systems, corresponding to absorption maxima around 715 nanometers [14] [15]. The strong electronic coupling in these complexes arises from the favorable overlap between the highest occupied molecular orbital of anthracene and the lowest unoccupied molecular orbital of the acceptor.
Systematic investigations of donor-acceptor interactions reveal that the charge-transfer transition energy correlates directly with the ionization potential of the anthracene donor. This relationship enables the rational design of charge-transfer complexes with specific optical and electronic properties tailored for particular applications [14] [16]. The electrochemical properties of these systems demonstrate reversible oxidation behavior, facilitating their integration into electronic devices requiring stable charge transport characteristics.
Surface doping methodologies utilizing charge-transfer complexes have proven effective for enhancing the performance of organic field-effect transistors. Sequential deposition techniques involving anthracene-based donors and strong acceptors such as perfluorinated compounds result in improved channel field-effect mobility and reduced threshold voltages [13]. The formation of cocrystalline structures at the semiconductor-dopant interface contributes to enhanced device performance without compromising the structural integrity of the organic thin films.
The development of anthracene-pyridinium charge-transfer systems introduces additional functionality through intramolecular charge transfer mechanisms. These systems exhibit characteristic absorption bands around 450 nanometers associated with charge transfer from the anthracene moiety to the pyridinium unit, with HOMO-LUMO energy gaps of approximately 2.41 eV [17]. The mechanical bonding in these systems induces permanent exciplex fluorescence, providing unique optical properties suitable for advanced optoelectronic applications.
| Donor-Acceptor System | CT Transition Energy (eV) | Absorption Maximum (nm) | Electronic Coupling | Applications |
|---|---|---|---|---|
| Anthracene-TCNE | 1.73 | ~715 | Strong | Organic electronics |
| Benzene-TCNE | Not specified | Not specified | Moderate | Reference study |
| Naphthalene-TCNE | Not specified | Not specified | Moderate | Reference study |
| Anthracene-Pyridinium complexes | 2.41 (HOMO-LUMO gap) | 450 | Strong | Fluorescent materials |
The planar aromatic structure of anthracene-2,3-dione provides an ideal framework for constructing sophisticated supramolecular architectures through π-π stacking interactions. These non-covalent assemblies enable the development of functional materials with precisely controlled molecular arrangements and emergent properties [18] [19].
Two-dimensional supramolecular assemblies utilizing anthracene derivatives have been successfully constructed using triptycene-based scaffolds. These systems organize anthracene chromophores into hexagonal arrays with approximately 8-angstrom intervals between bridgehead positions, creating well-defined two-dimensional structures that stack one-dimensionally to form layered architectures [20]. The resulting "2D + 1D" structures demonstrate the versatility of supramolecular approaches for organizing π-conjugated systems into ordered assemblies.
Linear supramolecular chains formed through head-to-tail π-π interactions between anthracene moieties exhibit interplanar distances ranging from 3.126 to 3.240 angstroms, indicating intimate π-π stacking arrangements [18]. These assemblies can be fine-tuned through the incorporation of different substituents, with alkyl ester groups of phosphonate ligands providing precise control over the orientation and stacking geometry of anthracene units.
The photophysical properties of supramolecular anthracene assemblies demonstrate significant modulation compared to isolated chromophores. Photocycloaddition reactions occur readily in appropriately stacked assemblies, with reaction rates varying by factors of up to 40 depending on the specific stacking geometry [18]. The onset of photocycloaddition depends not only on the geometric arrangement of anthracene units but also on steric hindrance effects that influence the accessibility of reactive sites.
Twisted metallacycle assemblies incorporating anthracene ligands exhibit unique structural features arising from the competition between π-π stacking interactions and steric hindrance. These highly twisted structures demonstrate enhanced emission intensity in solution due to restrictions on conformational changes of the anthracene units introduced by intramolecular twisting and aggregation behavior [21]. The optical properties and self-assembly characteristics of these systems can be systematically modulated through solvent selection, providing tunability for specific applications.
Halogen substituents on anthracene derivatives significantly influence π-π stacking behavior in single-molecule junctions. Bromine and chlorine substituents promote the formation of π-stacked dimer junctions, while hydrogen and fluorine substituents predominantly form monomer junctions [22]. This substituent effect provides a design strategy for controlling the dimensionality and electronic properties of supramolecular assemblies.
| Assembly Type | Interplanar Distance (Å) | Assembly Geometry | Stacking Interactions | Functional Properties |
|---|---|---|---|---|
| Anthracene-Triptycene 2D assembly | ~8.0 (hexagonal spacing) | 2D + 1D hexagonal | π-π stacking | No singlet fission |
| Anthracene π-π stacking chains | 3.126-3.240 | Head-to-tail linear | π-π interactions | Photoreactive |
| Anthracene-Phosphonate complexes | Not specified | Linear/Zigzag chains | π-π interactions | Photochromic behavior |
| Twisted metallacycle assemblies | Not specified | Highly twisted | Strong π-π + steric hindrance | Enhanced emission |